![molecular formula C13H17N3O B4429030 N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4429030.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BIA, and it is a benzimidazole derivative that has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BIA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BIA has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, which is involved in cell signaling and proliferation. BIA has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. It has also been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. BIA has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BIA has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using BIA in lab experiments is its potent activity against cancer cells, bacteria, and fungi. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using BIA is its potential toxicity, which can limit its use in vivo. It is also important to note that BIA has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on BIA, including its potential applications in drug development, its mechanism of action, and its safety and efficacy in humans. One area of research is the development of BIA-based drugs for cancer therapy, anti-inflammatory drugs, and antimicrobial agents. Another area of research is the elucidation of BIA's mechanism of action, which can help identify potential targets for drug development. Finally, more research is needed to understand the safety and efficacy of BIA in humans, which can help determine its potential use in clinical settings.
Conclusion:
In conclusion, N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide is a chemical compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it has been shown to exhibit potent anti-cancer, anti-inflammatory, and antimicrobial activities. However, its potential toxicity and lack of clinical data limit its use in vivo. Further research is needed to fully understand BIA's mechanism of action and its safety and efficacy in humans, which can help identify its potential use in clinical settings.
Scientific Research Applications
BIA has been studied for its potential applications in various fields of research, including cancer therapy, anti-inflammatory drugs, and antimicrobial agents. In cancer therapy, BIA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory drugs, BIA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In antimicrobial agents, BIA has been shown to exhibit potent activity against a wide range of bacterial and fungal strains.
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8(2)13(17)14-9(3)12-15-10-6-4-5-7-11(10)16-12/h4-9H,1-3H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPJBYLSLYYSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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